molecular formula C13H18ClNO B7566207 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol

1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol

Cat. No. B7566207
M. Wt: 239.74 g/mol
InChI Key: OUTRRWUULVKNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent for various neurological disorders.

Scientific Research Applications

1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has been extensively studied for its potential use as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit significant antidepressant and anxiolytic properties in animal models, making it a promising candidate for the development of new antidepressant and anxiolytic drugs.

Mechanism of Action

The exact mechanism of action of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is not fully understood. However, it is believed to act by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has been found to increase the levels of these neurotransmitters in certain brain regions, resulting in its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been found to exhibit significant antidepressant and anxiolytic effects in animal models, making it a promising candidate for the development of new therapeutic agents.
However, there are also some limitations associated with the use of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, its safety and efficacy in humans have not been established, and more studies are needed to determine its potential side effects.

Future Directions

Despite the limitations, 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has several potential future directions. Further research is needed to determine its exact mechanism of action and pharmacological properties. It also has potential applications in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, its use in combination with other drugs for the treatment of depression and anxiety is an area that requires further investigation.
Conclusion:
In conclusion, 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is a promising compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent for various neurological disorders. Its synthesis method is relatively simple, and it has been found to exhibit significant antidepressant and anxiolytic effects in animal models. Further research is needed to determine its exact mechanism of action, pharmacological properties, and potential applications in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol involves the reaction of 1-(2-Chlorophenyl)ethylamine with 3-piperidinol in the presence of a reducing agent such as sodium borohydride. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.

properties

IUPAC Name

1-[1-(2-chlorophenyl)ethyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(12-6-2-3-7-13(12)14)15-8-4-5-11(16)9-15/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTRRWUULVKNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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